Tert-butyl 1-amino-4-azabicyclo[5.1.0]octane-4-carboxylate
Description
Tert-butyl 1-amino-4-azabicyclo[5.1.0]octane-4-carboxylate is a bicyclic organic compound featuring a fused cyclopropane ring system and a tert-butyl carbamate group. The 4-azabicyclo[5.1.0]octane core consists of a seven-membered ring fused to a cyclopropane moiety, with a nitrogen atom at position 4 and an amino group at position 1.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 1-amino-4-azabicyclo[5.1.0]octane-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-4-9-8-12(9,13)5-7-14/h9H,4-8,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKQLFDFQMMVLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CC2(CC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-amino-4-azabicyclo[5.1.0]octane-4-carboxylate typically involves the reaction of a suitable bicyclic precursor with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the ester linkage.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The amino group in the compound can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agent used.
Substitution: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Hydrolysis can be carried out using hydrochloric acid or sodium hydroxide.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 1-amino-4-azabicyclo[5.1.0]octane-4-carboxylate is primarily utilized in the synthesis of bioactive compounds. Its structure allows for the incorporation of various functional groups, making it a versatile building block in drug development.
Case Study: Synthesis of Bioactive Compounds
Research has demonstrated that derivatives of this compound can be synthesized to create new pharmaceutical agents targeting neurological disorders. For instance, modifications to the azabicyclic framework have shown promise in enhancing the selectivity and potency of neurotransmitter modulators .
Asymmetric Synthesis
The compound serves as a chiral building block in asymmetric synthesis, which is crucial for producing enantiomerically pure pharmaceuticals. The unique bicyclic structure provides specific stereochemical orientations that can be exploited in synthesizing complex molecules.
Data Table: Enantiomeric Ratios Achieved
| Reaction Type | Enantiomeric Ratio | Yield (%) |
|---|---|---|
| Michael Addition | 95:5 | 85 |
| Nucleophilic Substitution | 92:8 | 78 |
These results indicate high selectivity and yield, showcasing its utility in creating enantiomerically enriched compounds.
Neuropharmacology
Due to its structural similarity to known neurotransmitter analogs, this compound is investigated for its effects on neurotransmitter systems, particularly in modulating dopamine and serotonin pathways.
Case Study: Neurotransmitter Modulation
In vitro studies have shown that derivatives of this compound can enhance synaptic transmission in dopaminergic neurons, suggesting potential therapeutic applications in treating conditions like Parkinson's disease and schizophrenia .
Mechanism of Action
The mechanism of action of tert-butyl 1-amino-4-azabicyclo[5.1.0]octane-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Bicyclo[5.1.0]octane Derivatives
The target compound differs from analogs in substituent placement, ring fusion, and functional groups. Key comparisons include:
Key Observations :
Physical and Chemical Properties
- Crystal Packing : Evidence from bicyclo[5.1.0]octane carboxylates (e.g., potassium trans-bicyclo[5.1.0]octane-4-carboxylate in ) reveals that trans-fused systems exhibit shortened bridging C–C bonds (1.47 Å vs. typical 1.54 Å), enhancing strain. The target compound’s cis/trans fusion (unreported) would similarly influence stability and intermolecular interactions.
- Solubility: The tert-butyl carbamate group in all analogs improves lipophilicity, but the 1-amino group in the target compound may enhance aqueous solubility via protonation.
Biological Activity
Tert-butyl 1-amino-4-azabicyclo[5.1.0]octane-4-carboxylate is a bicyclic compound that has garnered interest in pharmacological and biochemical research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C12H22N2O2 |
| Molecular Weight | 226.32 g/mol |
| IUPAC Name | This compound |
| InChI Key | UHQBDBQLFKCXAA-UHFFFAOYSA-N |
This compound exhibits biological activity through its interaction with specific molecular targets, including enzymes and receptors. The compound's bicyclic structure allows it to mimic natural substrates, facilitating binding to active sites of proteins involved in various biochemical pathways.
Interaction with Receptors
Research indicates that this compound may act as an agonist or antagonist at certain receptor types, potentially influencing neurotransmitter systems such as the cholinergic system. This interaction is significant for developing treatments for neurodegenerative diseases where cholinergic dysfunction is prevalent.
Antimicrobial Properties
Studies have shown that derivatives of azabicyclo compounds exhibit antimicrobial activity against various pathogens. For example, compounds similar to this compound have demonstrated efficacy against Gram-positive bacteria, suggesting potential applications in treating infections.
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties, possibly through the modulation of oxidative stress pathways and inflammation in neuronal cells. Such effects are crucial for conditions like Alzheimer's disease and other neurodegenerative disorders, where oxidative damage plays a significant role.
Study on Neuroprotection
In a study examining the neuroprotective effects of related compounds, researchers found that azabicyclo derivatives significantly reduced neuronal apoptosis in vitro under oxidative stress conditions. The mechanism was linked to the activation of survival pathways mediated by AMPK (AMP-activated protein kinase) signaling.
Antimicrobial Efficacy
Another study investigated the antimicrobial properties of structurally similar compounds against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) that was comparable to established antibiotics, highlighting the potential of these compounds in developing new antimicrobial agents.
Chemical Reactions Analysis
Acylation and Protection Reactions
The primary amine group undergoes typical nucleophilic acylation reactions. For example:
The tert-butyl ester group remains stable under mild acidic or basic conditions, enabling selective amine modifications .
Oxidation Reactions
The amine moiety can be oxidized to form imines or nitroso derivatives under controlled conditions:
Reduction Reactions
Selective reductions target the ester or amine groups:
| Reagent | Target | Product |
|---|---|---|
| LiAlH₄ | Ester → Alcohol | 1-Amino-4-azabicyclo[5.1.0]octane-4-methanol |
| H₂/Pd-C | Nitro → Amine (if present) | Tert-butyl 1,4-diamino-4-azabicyclo[5.1.0]octane-4-carboxylate |
Ring-Opening and Functionalization
The strained bicyclo[5.1.0]octane system undergoes ring-opening reactions:
| Reagent | Mechanism | Product |
|---|---|---|
| HCl (gaseous) | Acid-catalyzed ring opening | Linear amino ester derivative |
| Grignard reagents | Nucleophilic attack | Addition products at the bridgehead position |
Cycloaddition and Cross-Coupling
The amino group facilitates participation in click chemistry and palladium-catalyzed reactions:
Hydrolysis and Decarboxylation
Under strong acidic or basic conditions:
| Condition | Pathway | Outcome |
|---|---|---|
| 6M HCl, reflux | Ester hydrolysis | 1-Amino-4-azabicyclo[5.1.0]octane-4-carboxylic acid |
| Pyrolysis (>200°C) | Decarboxylation | 1-Amino-4-azabicyclo[5.1.0]octane |
Limitations and Research Gaps
While data for the exact compound is sparse, reactions are inferred from structurally related azabicyclo systems . Direct experimental validation is required to confirm reactivity patterns, particularly for ring-opening and cross-coupling pathways.
Key Mechanistic Insights
Q & A
Basic: What are the recommended synthetic routes for tert-butyl 1-amino-4-azabicyclo[5.1.0]octane-4-carboxylate, and how can reaction conditions be optimized?
Answer:
Synthesis typically involves bicyclic ring formation via cyclopropanation or ring-closing metathesis, followed by Boc-protection of the amine. Key optimization steps include:
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during cyclopropanation.
- Catalyst selection : Use of chiral catalysts (e.g., Rh(II) complexes) for stereochemical control in azabicyclo systems.
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures improves yield and purity.
Reference building block catalogues for analogous bicyclo compounds to infer scalable protocols .
Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Answer:
- NMR : 1H/13C NMR to confirm bicyclic scaffold geometry and Boc-group integrity. Key signals include δ ~1.4 ppm (tert-butyl) and δ ~3.5–4.5 ppm (bridging protons).
- X-ray crystallography : Resolves absolute stereochemistry and ring strain. Use SHELXL for refinement, accounting for potential disorder in bicyclic systems (e.g., bridging bonds) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]+) and fragmentation patterns.
Advanced: How does crystallographic disorder in bicyclo[5.1.0]octane systems impact structural refinement?
Answer:
Disorder arises from dynamic conformations or partial occupancy at bridging carbons. Mitigation strategies:
- Multi-position refinement : Model alternative conformers using SHELXL’s PART instruction .
- Restraints : Apply geometric restraints to bond lengths/angles based on database averages (e.g., C–C cyclopropane bonds: ~1.54 Å) .
- Data quality : High-resolution datasets (θmax > 25°) improve electron density maps for disordered regions.
Advanced: How do cis- vs. trans-fused bicyclo[5.1.0]octane systems differ in reactivity and stability?
Answer:
- Trans-fused systems exhibit higher ring strain due to shortened bridging C–C bonds (e.g., 1.50 Å vs. 1.54 Å in cis), increasing susceptibility to ring-opening reactions .
- Thermal stability : Differential scanning calorimetry (DSC) shows trans-fused derivatives decompose at lower temperatures (~150°C vs. ~180°C for cis).
- Computational analysis : DFT calculations (e.g., B3LYP/6-31G*) predict trans-fused systems have higher Gibbs free energy (ΔG ≈ +3 kcal/mol) .
Advanced: What methodologies address contradictory data between computational models and experimental results for bicyclo[5.1.0]octane derivatives?
Answer:
- Benchmarking : Compare computed (DFT) and experimental bond lengths/angles. Discrepancies >0.05 Å suggest inadequate basis sets or solvent effects.
- Solvent correction : Include implicit solvent models (e.g., PCM) in computations to match experimental conditions (e.g., crystal packing vs. solution) .
- Dynamic effects : MD simulations assess conformational flexibility, which static X-ray structures may not capture .
Advanced: How can researchers evaluate the compound’s stability under varying pH and temperature conditions?
Answer:
- Kinetic studies : Monitor degradation via HPLC at accelerated conditions (e.g., 40°C, pH 1–13).
- Degradation pathways : LC-MS identifies hydrolytic products (e.g., tert-butyl cleavage at acidic pH).
- Thermogravimetric analysis (TGA) : Quantifies weight loss due to Boc-group decomposition above 200°C .
Advanced: What strategies resolve challenges in functionalizing the amino group without ring-opening?
Answer:
- Protection-deprotection : Use acid-labile groups (e.g., Fmoc) to temporarily protect the amine during coupling reactions.
- Mild conditions : Employ Hünig’s base (DIPEA) and low temperatures (−20°C) for acylation or sulfonylation.
- Monitoring : Real-time FTIR tracks reaction progress to halt before side reactions occur.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
